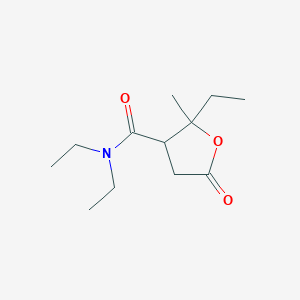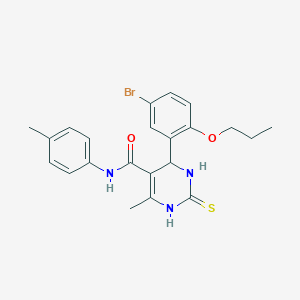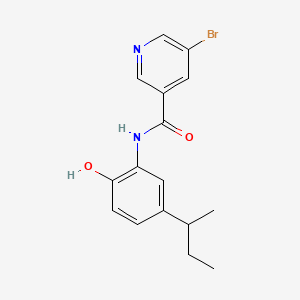
N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide
Vue d'ensemble
Description
N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.15214353 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzymatic Polymerization and Sustainable Materials
One significant application of compounds related to N,N,2-triethyl-2-methyl-5-oxotetrahydro-3-furancarboxamide lies in the field of sustainable material production. For instance, the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides showcases the potential of furanic compounds as alternatives to petroleum-based polymers. These sustainable materials, such as poly(octamethylene furanamide), demonstrate promising properties for use in high-performance applications, suggesting that derivatives of this compound could similarly contribute to advancements in green materials science (Jiang et al., 2015).
Advanced Drug Delivery Systems
Another intriguing application is the development of cross-linked hydrogels through Diels-Alder coupling, involving furan- and maleimide-modified polymers. Such materials are pivotal in creating novel drug delivery systems due to their adjustable mechanical properties and biocompatibility. The research indicates that furanic compounds, potentially including derivatives of this compound, could be key in synthesizing new hydrogel-based drug delivery platforms (Stewart et al., 2016).
Synthesis of Biobased Polyesters
The enzymatic synthesis of biobased polyesters utilizing 2,5-bis(hydroxymethyl)furan as a building block underscores the versatility of furanic compounds in creating environmentally friendly plastics. These novel polyesters, derived from biomass, highlight the potential of furanic derivatives for replacing traditional petrochemical materials in various applications, offering a path towards more sustainable plastic products (Jiang et al., 2014).
Novel Synthesis Methods and Medicinal Chemistry
Research on the synthesis of fused 3-aminoazepinones via trapping cyclic seven-membered allenamides with furan showcases innovative approaches in medicinal chemistry. These methodologies provide new pathways for creating complex molecules with potential pharmaceutical applications, suggesting that furanic derivatives, including those related to this compound, could serve as valuable intermediates in drug development (Schurgers et al., 2014).
Anti-Bacterial Applications
The synthesis and evaluation of N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling have demonstrated significant anti-bacterial activities against drug-resistant strains. This research underscores the potential of furanic compounds in addressing the challenge of antibiotic resistance, hinting at the broader applicability of this compound derivatives in developing new antibacterial agents (Siddiqa et al., 2022).
Propriétés
IUPAC Name |
N,N,2-triethyl-2-methyl-5-oxooxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-12(4)9(8-10(14)16-12)11(15)13(6-2)7-3/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUVUJJONNFBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC(=O)O1)C(=O)N(CC)CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-2-{[3-(dimethylamino)propyl]amino}-5-(1-piperidinylsulfonyl)benzoic acid](/img/structure/B4062352.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B4062379.png)
![2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2,6-dimethylphenyl)acetamide](/img/structure/B4062383.png)
![ethyl 6-{2-[(2-cyanobenzyl)oxy]phenyl}-2-mercapto-4-phenyl-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B4062386.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4062391.png)

![1-(2-fluorobenzoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4062403.png)
![N-(4-chloro-2-methylphenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4062404.png)

![5-[(4-fluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B4062424.png)
![N-{1-[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062438.png)
![N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide](/img/structure/B4062446.png)
![N-[(2-methoxypyrimidin-5-yl)methyl]-2-methyl-N-[(3-methyl-2-thienyl)methyl]propan-1-amine](/img/structure/B4062449.png)
